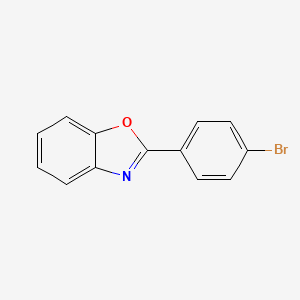2-(4-Bromo-phenyl)-benzooxazole
CAS No.: 3164-13-4
Cat. No.: VC2049020
Molecular Formula: C13H8BrNO
Molecular Weight: 274.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3164-13-4 |
|---|---|
| Molecular Formula | C13H8BrNO |
| Molecular Weight | 274.11 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-1,3-benzoxazole |
| Standard InChI | InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H |
| Standard InChI Key | RBVHJNZMSBQFDK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br |
Introduction
Molecular Structure and Identification
2-(4-Bromo-phenyl)-benzooxazole is a heterocyclic aromatic compound featuring a benzoxazole moiety bonded to a 4-bromophenyl group at the 2-position. The benzoxazole structure consists of a benzene ring fused with an oxazole ring, creating a planar molecule with conjugated π electrons .
The compound can be identified through the following parameters:
| Parameter | Information |
|---|---|
| CAS Number | 3164-13-4 |
| Molecular Formula | C13H8BrNO |
| Molecular Weight | 274.11 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-1,3-benzoxazole |
| Standard InChI | InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H |
| Standard InChIKey | RBVHJNZMSBQFDK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br |
This compound is also known by several synonyms including 2-(4-bromophenyl)benzo[d]oxazole, 2-(p-Bromophenyl)benzoxazole, and Benzoxazole,2-(4-bromophenyl)- .
Synthesis Methods
Several synthetic routes have been developed for preparing 2-(4-Bromo-phenyl)-benzooxazole, with varying conditions and yields. The most common methods include:
Polyphosphoric Acid (PPA) Method
This classical approach involves the condensation of o-aminophenol with 4-bromobenzoic acid in polyphosphoric acid (PPA). The reaction typically proceeds under nitrogen atmosphere at elevated temperatures (170-200°C) for 1.5-2.5 hours . After completion, the reaction mixture is poured into an ice-water mixture and neutralized with sodium hydroxide solution. The crude product is then recrystallized from an ethanol-water mixture.
Cyanogen Bromide Method
Another method involves treating 2-aminophenol with cyanogen bromide (CNBr) to form 2-aminobenzoxazole, which can then be further reacted to produce the target compound .
Applications and Biological Activities
The benzoxazole scaffold, including 2-(4-Bromo-phenyl)-benzooxazole, has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Pharmaceutical Applications
Benzoxazole derivatives have demonstrated a wide range of pharmacological properties:
| Biological Activity | References |
|---|---|
| Antimicrobial | |
| Antiviral | |
| Antibiotic | |
| Antitumor | |
| Anti-inflammatory | |
| Anticonvulsant | |
| Antitubercular | |
| Antidepressant |
Specifically, research has shown that 2-(4-bromophenyl)-1,3-benzoxazole and related compounds exhibit promising activity against influenza A virus . The compound can serve as a scaffold for developing novel therapeutic agents.
Material Science Applications
Beyond pharmaceutical applications, benzoxazole compounds like 2-(4-Bromo-phenyl)-benzooxazole are interesting fluorescent compounds with potential applications in:
-
Fluorescent probes
-
Optical brightening agents
Structure-Activity Relationships
Research into benzoxazole derivatives has revealed important structure-activity relationships that help explain their biological efficacy:
-
The planar structure of the benzoxazole core enables interaction with biological targets through π-π stacking interactions.
-
The bromine atom at the para position of the phenyl ring enhances lipophilicity, which can improve membrane permeability and bioavailability.
-
Studies of related compounds indicate that distal aryl moieties with higher lipophilic character tend to exhibit improved pharmacological activity .
-
The 2-position substituent (in this case, 4-bromophenyl) significantly influences the compound's biological activity profile and potency.
-
Low toxicity in warm-blooded animals has been observed for many benzoxazole derivatives, suggesting potential safety advantages for pharmaceutical applications .
Recent Research Developments
Recent research has expanded our understanding of 2-(4-Bromo-phenyl)-benzooxazole and its derivatives:
Novel Synthetic Approaches
The development of green chemistry methods has led to more efficient synthetic routes. The use of nanocatalysts, particularly NiFe2O4@SiO2@aminoglucose magnetic nanoparticles, has enabled solvent-free synthesis at room temperature with high yields (98%) and significantly reduced reaction times .
Medicinal Chemistry Advancements
Research into benzoxazole derivatives has yielded promising findings:
-
2-(2-Arylphenyl)benzoxazole derivatives have been found to be novel and selective ligands for cyclooxygenase-2 (COX-2), with some compounds showing better selectivity than clinically used NSAIDs like celecoxib .
-
Novel triazolo-thiadiazoles bearing benzoxazole moieties have demonstrated significant anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) studies .
-
5-Substituted-2-(4-substituted phenyl)-1,3-benzoxazoles have shown potential as influenza virus A inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume